molecular formula C15H17N3O3 B11777860 Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate CAS No. 321166-44-3

Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate

Cat. No.: B11777860
CAS No.: 321166-44-3
M. Wt: 287.31 g/mol
InChI Key: IESUBGQLJYWTCH-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .

Preparation Methods

The synthesis of Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with acetic anhydride to form an intermediate, which is then reacted with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in a solvent such as acetonitrile at room temperature for several days . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and more efficient reaction conditions .

Chemical Reactions Analysis

Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, contributing to its observed biological activities .

Comparison with Similar Compounds

Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate can be compared with other pyrazole derivatives, such as:

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but different biological activities.

    Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate: A closely related compound with slight structural variations that can lead to different reactivity and applications.

    4-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzoate: Another similar compound used in the synthesis of more complex molecules

Properties

CAS No.

321166-44-3

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C15H17N3O3/c1-10-8-11(2)18(17-10)9-14(19)16-13-6-4-12(5-7-13)15(20)21-3/h4-8H,9H2,1-3H3,(H,16,19)

InChI Key

IESUBGQLJYWTCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)OC)C

solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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